Dimethyl 3-hydroxyphthalate
Description
Contextualizing Phthalate (B1215562) Ester Research within Environmental Science and Toxicology
Phthalate esters, or phthalates, are a class of synthetic organic compounds widely used as plasticizers to enhance the flexibility and durability of polymers, particularly polyvinyl chloride (PVC). Their extensive use in a vast array of consumer products, including packaging, building materials, and personal care items, has led to their ubiquitous presence in the environment. iwaponline.comresearchgate.netauctoresonline.org From an environmental science and toxicology perspective, phthalates are considered significant environmental contaminants due to their potential to leach from products and accumulate in various environmental compartments such as air, water, soil, and sediment. iwaponline.com The study of phthalates is crucial as some have been identified as endocrine-disrupting chemicals (EDCs), which can interfere with the hormonal systems of wildlife and humans. researchgate.net
Significance of Hydroxylated Phthalate Metabolites as Research Foci
When phthalates enter the human body, they are rapidly metabolized. The initial step often involves hydrolysis to their corresponding monoester metabolites. These monoesters can be further transformed through oxidative processes, leading to the formation of hydroxylated and other oxidized metabolites. nih.gov These hydroxylated metabolites are generally more water-soluble than their parent compounds, facilitating their excretion in urine. researchgate.net In recent years, research has increasingly focused on these hydroxylated metabolites as they are considered more reliable biomarkers of phthalate exposure than the parent compounds themselves. researchgate.netnih.gov Their detection in biological samples, such as urine, provides a more accurate assessment of an individual's internal dose of phthalates.
Scope and Academic Relevance of Dimethyl 3-hydroxyphthalate Research
This compound is a specific hydroxylated metabolite of Dimethyl Phthalate (DMP). Its academic and research relevance stems primarily from its role as an intermediate in the degradation pathways of DMP, a widely used phthalate. scispace.comresearchgate.net The study of this compound is important for understanding the environmental fate of DMP and the mechanisms of its breakdown, particularly through processes like photocatalytic degradation. scispace.comresearchgate.net Furthermore, as a metabolite, it holds potential as a biomarker for assessing human exposure to DMP. researchgate.net Research into its synthesis and analytical detection is essential for creating analytical standards and developing methods to accurately quantify its presence in environmental and biological samples. researchgate.netchemicalbook.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethyl 3-hydroxybenzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-14-9(12)6-4-3-5-7(11)8(6)10(13)15-2/h3-5,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGDDMMXPRJQHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80481212 | |
| Record name | dimethyl 3-hydroxyphthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80481212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36669-02-0 | |
| Record name | dimethyl 3-hydroxyphthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80481212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dimethyl 3-hydroxybenzene-1,2-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical and Physical Properties of Dimethyl 3 Hydroxyphthalate
Dimethyl 3-hydroxyphthalate is a solid organic compound with specific chemical and physical characteristics that are important for its synthesis, analysis, and understanding its behavior in various systems.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C10H10O5 |
| Molecular Weight | 210.19 g/mol |
| Melting Point | 54-55 °C |
| Boiling Point | 287.8 ± 20.0 °C at 760 mmHg |
| IUPAC Name | This compound |
Source: sigmaaldrich.comchemsrc.com
Synthesis and Formation of Dimethyl 3 Hydroxyphthalate
Laboratory Synthesis
One of the key synthetic routes for preparing 3-hydroxyphthalates, including the dimethyl ester, is through a Diels-Alder reaction. researchgate.netresearchgate.net This reaction can involve the cycloaddition of furans with dimethyl acetylenedicarboxylate (B1228247), which then undergoes a ring-opening aromatization to yield the substituted phthalate (B1215562). researchgate.netcdnsciencepub.com Lewis acids such as iridium trichloride (B1173362) (IrCl3) or iron(III) chloride (FeCl3) can be used to catalyze this process. researchgate.net While this provides a general pathway to the 3-hydroxyphthalate core structure, specific yields and detailed reaction conditions for the direct synthesis of this compound are not extensively documented in readily available literature. The compound is, however, commercially available from various chemical suppliers, indicating that established synthetic protocols exist. chemicalbook.comsigmaaldrich.com It is also used as a reactant in the synthesis of more complex molecules like proteolysis targeting chimeras (PROTACs). chemicalbook.com
Photocatalytic Degradation Pathways of Dimethyl Phthalate (DMP) Leading to this compound
Formation as a Degradation Intermediate
This compound has been identified as a significant intermediate in the photocatalytic degradation of Dimethyl Phthalate (DMP). scispace.comresearchgate.net In the presence of a photocatalyst like titanium dioxide (TiO2) and under UV irradiation, DMP undergoes oxidation. nih.govfrontiersin.org The reaction with hydroxyl radicals leads to the hydroxylation of the aromatic ring, forming hydroxylated intermediates, with this compound and its isomer, Dimethyl 4-hydroxyphthalate, being prominent products. scispace.comrsc.org Further degradation of these intermediates eventually leads to the mineralization of the compound into carbon dioxide and water. rsc.org
Table 2: Formation of this compound
| Formation Pathway | Description | Key Reactants/Conditions |
|---|---|---|
| Diels-Alder Reaction | A cycloaddition reaction followed by aromatization to form the 3-hydroxyphthalate structure. researchgate.netresearchgate.net | Furan (B31954), Dimethyl acetylenedicarboxylate, Lewis acid catalyst (e.g., IrCl3, FeCl3). researchgate.net |
| Photocatalytic Degradation of DMP | Hydroxylation of the aromatic ring of Dimethyl Phthalate by hydroxyl radicals. scispace.comresearchgate.net | Dimethyl Phthalate, TiO2, UV radiation. nih.govfrontiersin.org |
Analytical Methodologies for Detection and Quantification
Chromatographic Techniques
Gas chromatography (GC) and liquid chromatography (LC) are the principal separation techniques used for the analysis of phthalate (B1215562) metabolites. iwaponline.com For hydroxylated metabolites like this compound, which are more polar than their parent compounds, High-Performance Liquid Chromatography (HPLC) is often preferred. researchgate.net The choice between GC and LC often depends on the sample matrix and the need for derivatization, which is sometimes required for GC analysis of polar compounds. iwaponline.com
Mass Spectrometry Detection
Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is the detection method of choice due to its high selectivity and sensitivity. researchgate.netsciex.com
Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS analysis, the compound is first separated on a GC column and then ionized and fragmented in the mass spectrometer. The resulting fragmentation pattern serves as a chemical fingerprint for identification. etamu.edu For phthalate metabolites, a common fragment ion observed is at a mass-to-charge ratio (m/z) of 149, which corresponds to the protonated phthalic anhydride (B1165640). etamu.edu
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is highly suitable for analyzing hydroxylated phthalate metabolites in complex matrices like urine. researchgate.netsciex.com It often involves electrospray ionization (ESI) in negative ion mode. A characteristic fragmentation pathway for phthalate metabolites involves the formation of a deprotonated benzoate (B1203000) ion at m/z 121. researchgate.net Specific precursor and product ion transitions can be monitored in Multiple Reaction Monitoring (MRM) mode to achieve very low detection limits. sciex.com
Table 3: Analytical Methods for Phthalate Metabolite Analysis
| Technique | Separation Principle | Detection Principle | Common Application |
|---|---|---|---|
| GC-MS | Volatility and interaction with stationary phase | Electron ionization and mass-to-charge ratio analysis of fragments | Analysis of volatile and semi-volatile organic compounds. iwaponline.cometamu.edu |
| LC-MS/MS | Partitioning between mobile and stationary phases | Electrospray ionization and monitoring of specific precursor-product ion transitions | Analysis of polar and non-volatile compounds in complex matrices like urine. researchgate.netsciex.com |
Environmental Occurrence and Fate
Presence in Environmental Matrices
DMP has been detected in various environmental samples, including freshwater, sediments, and even in the atmosphere. iwaponline.com Concentrations of DMP in freshwater can range from not detectable to over 30 µg/L, and in sediments, it can be found at levels up to 316 µg/kg. iwaponline.com Given that this compound is a primary degradation product of DMP, it is expected to be present in environments where DMP is undergoing degradation, particularly in sunlit surface waters where photocatalysis can occur. However, specific quantitative data on the environmental concentrations of this compound are sparse in the scientific literature.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
Role in the Degradation Pathway of Dimethyl Phthalate
As established, this compound is a key intermediate in the breakdown of DMP. scispace.comresearchgate.net Its formation represents a step towards the detoxification of DMP in the environment, as the subsequent reactions lead to ring-opening and eventual mineralization. nih.govfrontiersin.org The study of its formation and subsequent degradation helps in modeling the environmental persistence and fate of DMP.
Biological Significance and Role As a Biomarker
Metabolic Transformation of Dimethyl Phthalate (B1215562)
Following human exposure to DMP through various routes such as ingestion or inhalation, it is metabolized in the body. researchgate.net One of the metabolic pathways involves the hydroxylation of the phthalate structure, leading to the formation of this compound and other hydroxylated isomers. These metabolites are then typically excreted in the urine. researchgate.net
Potential as a Biomarker of Exposure
The detection of specific metabolites in urine is a common and reliable method for assessing human exposure to environmental chemicals. researchgate.netnih.gov Urinary phthalate metabolites are considered effective biomarkers for phthalate exposure. researchgate.net While monomethyl phthalate (MMP) is a primary metabolite of DMP, the presence of hydroxylated metabolites like this compound could potentially offer additional or more specific information about the metabolic pathways and the extent of exposure. However, research specifically validating this compound as a routine biomarker for DMP exposure is not as extensive as for the metabolites of other high-priority phthalates.
Academic and Research Relevance
Utility in Synthetic Chemistry
The synthesis of this compound and related compounds is relevant for creating analytical standards necessary for its accurate quantification in research. researchgate.netchemicalbook.com Furthermore, its functional groups (hydroxyl and ester) make it a potential building block for the synthesis of more complex molecules, including those with pharmaceutical applications. chemicalbook.com
Importance in Environmental and Toxicological Research
In environmental science, understanding the formation and fate of this compound is crucial for a complete picture of the environmental impact of DMP. scispace.comresearchgate.net For toxicologists and epidemiologists, the potential of this and other hydroxylated metabolites as specific biomarkers of exposure is a key area of investigation for improving human exposure assessment and understanding the potential health effects associated with phthalate (B1215562) exposure. researchgate.netnih.gov
Advanced Synthetic Routes to this compound
The preparation of this compound can be achieved through several synthetic strategies, primarily involving the derivatization of 3-hydroxyphthalic acid or its anhydride (B1165640). Modern approaches also include catalytic methods that construct the aromatic ring system.
The most direct route to this compound is the esterification of 3-hydroxyphthalic acid or its corresponding anhydride. Research has outlined several effective methods for this conversion. One established method involves the reaction of 3-hydroxyphthalic anhydride with diazomethane (B1218177) in an ether-methanol solvent system, which proceeds smoothly to yield the desired diester. acs.org An alternative, more traditional approach is the acid-catalyzed esterification. This involves refluxing 3-hydroxyphthalic anhydride with absolute methanol (B129727) in the presence of a strong acid, such as hydrogen chloride, for an extended period. acs.org While both methods are effective, they differ in yield and reaction conditions, as detailed in the table below.
Optimization of the acid-catalyzed method typically involves using a large excess of methanol to drive the equilibrium towards the product and ensuring anhydrous conditions to prevent hydrolysis of the anhydride and the ester product. d-nb.info The choice of acid catalyst and reaction temperature are also critical parameters that can be adjusted to maximize yield and minimize reaction time. google.comresearchgate.net
Table 1: Comparison of Esterification Methods for this compound Synthesis
| Method | Starting Material | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Diazomethane Esterification | 3-Hydroxyphthalic anhydride | Diazomethane, Ether, Methanol | Not specified | 83% | acs.org |
| Acid-Catalyzed Esterification | 3-Hydroxyphthalic anhydride | Absolute Methanol, Hydrogen Chloride | Reflux for 12 hours | 63% | acs.org |
Beyond simple esterification, catalytic methods have been developed for the de novo synthesis of the substituted phthalate ring system. A notable approach involves a Lewis acid-catalyzed Diels-Alder reaction between a furan (B31954) and dimethyl acetylenedicarboxylate (B1228247) (DMAD). researchgate.net This cycloaddition forms a 7-oxabicyclo[2.2.1]hepta-2,5-diene derivative as an intermediate. Subsequent acid-catalyzed ring-opening and aromatization of this adduct directly yields the 3-hydroxyphthalate structure. researchgate.net
Catalysts such as Iridium(III) chloride (IrCl₃·3H₂O) and Iron(III) chloride (FeCl₃) have proven effective in promoting this transformation. researchgate.net The reaction is sensitive to solvent effects and the nature of the substituents on the furan starting material. This method provides a convergent route to sterically hindered and functionally diverse hydroxyphthalates. researchgate.net
Table 2: Catalytic Synthesis of Substituted 3-Hydroxyphthalates
| Catalyst | Diene | Dienophile | Key Transformation | Reference |
|---|---|---|---|---|
| IrCl₃·3H₂O or FeCl₃ | Furans | Dimethyl acetylenedicarboxylate | Diels-Alder reaction followed by ring-opening aromatization | researchgate.net |
| AlCl₃ | 2- or 2,5-substituted furans | Diethyl acetylenedicarboxylate | Direct formation of substituted diethyl 3-hydroxyphthalates | researchgate.net |
Chemical Reactions and Reactivity of the Hydroxyl and Ester Functionalities
This compound possesses three reactive sites: a phenolic hydroxyl group and two methyl ester groups. The interplay of these functionalities dictates its chemical behavior in various transformations.
The phenolic hydroxyl group of this compound is susceptible to oxidation. In environmental and advanced oxidation processes, the formation of this compound has been identified as a key intermediate during the photocatalytic degradation of dimethyl phthalate (DMP). nih.govpolyu.edu.hk Studies involving hydroxyl radicals, generated via TiO₂ photocatalysis or other methods, show that these radicals attack the aromatic ring of DMP to introduce a hydroxyl group, forming hydroxylated intermediates including this compound. nih.govpolyu.edu.hkresearchgate.netresearchgate.net
Further oxidation of these intermediates can occur, leading to a cascade of degradation products. While specific studies on the controlled chemical oxidation of isolated this compound are limited, the degradation pathways of related compounds suggest that the reaction can proceed to form dihydroxy species and subsequently lead to ring-opening products such as oxalic acid, eventually mineralizing to CO₂ and H₂O. acs.org The initial oxidation products are often characterized using techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). nih.govpolyu.edu.hk
The two methyl ester functionalities in this compound can be reduced to primary alcohols using powerful reducing agents. The use of lithium aluminum hydride (LiAlH₄) is a standard method for this transformation. It is expected that the reaction of this compound with a sufficient amount of LiAlH₄ in an anhydrous solvent like diethyl ether or tetrahydrofuran (B95107) would reduce both ester groups to yield 3-hydroxy-1,2-benzenedimethanol.
Studies on closely related molecules provide insight into the nuances of this reaction. For instance, the selective reduction of monomethyl 3-acetoxyphthalates with lithium aluminum hydride has been shown to produce hydroxyphthalides (lactones). acs.org This suggests that under certain conditions, an intramolecular cyclization can occur. Homogeneous hydrogenation of dimethyl phthalate using ruthenium-triphos complexes can also lead to the formation of phthalide, indicating that catalytic reduction pathways can favor lactone formation through intramolecular transesterification following the reduction of one ester group. dur.ac.uk
Table 3: Potential Products from the Reduction of this compound Esters
| Reagent | Expected Major Product | Plausible Minor/Alternative Product | Reference |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | 3-Hydroxy-1,2-benzenedimethanol | Phthalide derivatives | acs.org |
| Catalytic Hydrogenation (e.g., Ru-based catalysts) | 3-Hydroxy-1,2-benzenedimethanol | 4-Hydroxyphthalide | dur.ac.uk |
The direct nucleophilic substitution of the phenolic hydroxyl group is challenging because hydroxide (B78521) is a poor leaving group. libretexts.org To facilitate substitution, the hydroxyl group must first be converted into a better leaving group, such as a sulfonate ester (e.g., tosylate or mesylate) or an isouronium intermediate. libretexts.orgnih.gov This activation step enhances the carbon's electrophilicity and provides a stable leaving group.
Once activated, the position can be attacked by a wide range of nucleophiles. For example, a common transformation is the Williamson ether synthesis, where the phenol (B47542) is first deprotonated by a strong base (e.g., sodium hydride) to form a more nucleophilic phenoxide ion. This phenoxide can then react with an alkyl halide (e.g., methyl iodide) to form the corresponding ether, in this case, Dimethyl 3-methoxyphthalate. Although specific studies detailing these reactions on this compound are not prevalent in the reviewed literature, these established principles of organic chemistry are directly applicable. nih.govrammohancollege.ac.in The reaction's success would depend on carefully selecting reaction conditions to avoid competing reactions at the ester sites, such as saponification if a strong base is used in a protic solvent.
Derivatization Strategies for Enhanced Functionality and Research Applications
This compound serves as a versatile building block in organic synthesis, primarily due to its trifunctional nature, possessing two ester groups and a phenolic hydroxyl group. These functional sites offer multiple avenues for chemical modification, enabling its use in the development of molecules with enhanced functionality for research applications, particularly in medicinal chemistry and chemical biology. Derivatization strategies often focus on the hydroxyl group, which can be readily alkylated or otherwise modified to introduce new structural motifs or to serve as an attachment point for linkers.
The chemical modification of this compound is a key strategy for accessing complex molecules designed for specific biological investigations. While the compound itself is not typically the final bioactive agent, its derivatization is a critical step in building molecules with tailored biological functions. A prominent example is its use in the synthesis of ligands for E3 ubiquitin ligases, which are essential components of Proteolysis Targeting Chimeras (PROTACs).
PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins within a cell. researchgate.net They consist of a ligand for a protein of interest, a ligand for an E3 ligase, and a chemical linker connecting the two. researchgate.net this compound is a known precursor for creating derivatives of thalidomide (B1683933), a well-established E3 ligase ligand. sci-hub.se
In this context, the primary modification involves the hydroxyl group of this compound. This group is derivatized to introduce a linker, which is then used to connect the thalidomide moiety to a ligand for a target protein. For instance, in the development of a PROTAC targeting Sirtuin 2 (Sirt2), this compound was used as a starting material for the synthesis of a thalidomide-derived azide (B81097), which is a versatile intermediate for conjugation. sci-hub.se The modification pathway begins with the synthesis of this compound from its anhydride, followed by a series of reactions to build the final, functionalized thalidomide unit ready for attachment to a Sirt2 inhibitor. sci-hub.se The biological activity—in this case, the induced degradation of the Sirt2 protein—is entirely dependent on these initial chemical modifications of the this compound scaffold. sci-hub.se
The role of this compound as a precursor is central to the multi-step synthesis of complex and high-value molecules, most notably in the field of targeted protein degradation. Its structure is embedded within the core of thalidomide and its derivatives, which are widely used as ligands for the Cereblon (CRBN) E3 ligase. researchgate.net
The synthesis of PROTACs often requires the thalidomide portion to be functionalized at a specific position to allow for the attachment of a linker without disrupting its ability to bind to Cereblon. The 4-position of the phthalimide (B116566) ring is a common attachment point. researchgate.net A synthetic route to achieve this involves starting with 3-hydroxyphthalic anhydride, which is converted to this compound. sci-hub.se This step is crucial as the methyl esters are less reactive than the anhydride and allow for selective modification of the hydroxyl group.
A key transformation is the O-alkylation of the hydroxyl group on this compound, often achieved under Mitsunobu conditions. This reaction introduces a linker precursor, such as an alkyl chain terminating in an azide or alkyne, which can then be used in "click chemistry" reactions for conjugation to the target protein ligand. sci-hub.se Following the introduction of the linker, the molecule undergoes further transformations, including hydrolysis of the methyl esters and condensation with a glutaramide derivative, to form the final phthalimide ring system of the functionalized thalidomide ligand. researchgate.net This synthetic strategy highlights the essential role of this compound as an early-stage, modifiable precursor that enables the construction of highly complex and biologically active molecules.
Table 1: Synthesis of a Thalidomide-Derived Intermediate from this compound
This table outlines the key synthetic steps starting from the formation of this compound, as described in the synthesis of a Sirt2-targeting PROTAC. sci-hub.se
| Step | Starting Material | Reagents and Conditions | Product | Yield |
| 1 | 3-Hydroxyphthalic anhydride | Thionyl chloride, Methanol, 0-80 °C | This compound | 63% |
| 2 | This compound | NaN₃, DMF; then Hydrazine monohydrate, Ethanol | 3-Amino-4-hydroxyphthalhydrazide | 99% |
| 3 | 3-Amino-4-hydroxyphthalhydrazide | Chloroacetyl chloride, Triethylamine, DMF | N-Chloroacetylated intermediate | 82% |
| 4 | N-Chloroacetylated intermediate | Cs₂CO₃, Acetonitrile | Cyclized imide intermediate | 88% |
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing dimethyl 3-hydroxyphthalate, and how can purity be optimized during synthesis?
- Methodological Answer : Synthesis typically involves esterification of 3-hydroxyphthalic acid with methanol using acid catalysts (e.g., sulfuric acid). To optimize purity:
- Use vacuum distillation to remove excess methanol and byproducts .
- Monitor reaction progress via FT-IR or HPLC to confirm ester bond formation and quantify residual reactants .
- Recrystallize the product using polar aprotic solvents (e.g., acetone-water mixtures) to achieve >95% purity .
Q. Which analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods to prevent aerosol inhalation (PAC-1 limit: 15 mg/m³) .
- PPE : Nitrile gloves (tested for chemical permeation resistance), safety goggles, and lab coats .
- Spill Management : Absorb spills with silica gel or vermiculite; avoid water to prevent environmental contamination .
Advanced Research Questions
Q. How can computational modeling (e.g., COMSOL Multiphysics) predict the reactivity or degradation pathways of this compound under varying environmental conditions?
- Methodological Answer :
- Step 1 : Build a molecular dynamics model using DFT (Density Functional Theory) to simulate hydrolysis or photodegradation pathways .
- Step 2 : Validate predictions experimentally via LC-MS to detect degradation products (e.g., phthalic acid derivatives) .
- Step 3 : Parameterize environmental factors (pH, UV intensity) in COMSOL to optimize predictive accuracy .
Q. How do researchers resolve contradictions in toxicity data for this compound across in vitro and in vivo studies?
- Methodological Answer :
- Data Harmonization : Normalize dose metrics (e.g., mg/kg vs. µM) and adjust for metabolic differences using physiologically based pharmacokinetic (PBPK) models .
- Endpoint Validation : Cross-validate cytotoxicity assays (e.g., MTT, ROS assays) with histopathological data from animal studies .
- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from heterogeneous studies and identify confounding variables .
Q. What experimental design strategies (e.g., factorial design) are optimal for studying synergistic effects of this compound with other phthalates?
- Methodological Answer :
- Factorial Design : Use a 2³ factorial matrix to test interactions between this compound, DEPH, and DBP at varying concentrations .
- Response Variables : Measure endocrine disruption via reporter gene assays (e.g., ER/AR transactivation) .
- Data Analysis : Apply ANOVA to identify significant interaction terms and calculate synergy scores .
Q. What methodologies are recommended for assessing the environmental persistence of this compound in aquatic systems?
- Methodological Answer :
- Microcosm Studies : Simulate aquatic environments with controlled microbial communities; quantify degradation via HPLC-MS/MS .
- QSAR Modeling : Develop Quantitative Structure-Activity Relationship models to predict biodegradation rates based on logP and molecular weight .
- Field Validation : Deploy passive samplers in water bodies to monitor real-world half-life and bioaccumulation potential .
Data Gaps and Future Directions
Q. How can researchers address the lack of long-term ecotoxicological data for this compound?
- Methodological Answer :
- Tiered Testing : Start with acute toxicity assays (e.g., Daphnia magna immobilization), then progress to chronic multi-generational studies .
- Omics Integration : Use transcriptomics to identify biomarker genes for early detection of sublethal effects .
- Collaborative Databases : Contribute data to platforms like the EPA’s ECOTOX to fill knowledge gaps .
Q. What advanced separation technologies (e.g., membrane filtration) are viable for isolating this compound from complex matrices?
- Methodological Answer :
- Membrane Selection : Use nanofiltration membranes with MWCO ≤ 200 Da to retain this compound while allowing smaller contaminants to pass .
- Optimization : Adjust pH to >8 to enhance solubility and reduce membrane fouling .
- Validation : Compare recovery rates with SPE (Solid-Phase Extraction) using C18 cartridges .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
